molecular formula C14H9F2NO3 B4575336 N-1,3-benzodioxol-5-yl-2,5-difluorobenzamide

N-1,3-benzodioxol-5-yl-2,5-difluorobenzamide

Cat. No.: B4575336
M. Wt: 277.22 g/mol
InChI Key: KSEWVCSNMBBPNW-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2,5-difluorobenzamide is a useful research compound. Its molecular formula is C14H9F2NO3 and its molecular weight is 277.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.05504947 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalytic Degradation and Environmental Applications

Research involving photocatalytic degradation of propyzamide, a compound with a different functional group but within the realm of organic compounds that might interact with photocatalysts such as TiO2, highlights the environmental applications of photocatalysis in water treatment and pollution reduction. The study found that adsorbent supports enhance the mineralization rate of propyzamide and reduce the concentration of potentially toxic intermediates in solution (Torimoto et al., 1996).

Organic Synthesis and Chemical Reactions

Another study focused on the preparation and reactions of organosulfonyloxy derivatives, which are related to benziodoxolones. This research is indicative of the synthetic versatility of benzodioxole derivatives and their potential applications in developing new chemical reactions or as intermediates in organic synthesis (Zhdankin et al., 1996).

Biosensor Development

Research into the development of biosensors for detecting specific molecules demonstrates the utility of benzamide derivatives in creating sensitive and selective detection systems. A study described a biosensor based on a modified electrode for the determination of glutathione and piroxicam, showcasing the application of benzamide derivatives in analytical chemistry and diagnostics (Karimi-Maleh et al., 2014).

Medicinal Chemistry and Drug Discovery

Research on benzamide derivatives with bactericidal activity against MRSA points to the potential medicinal chemistry applications of benzodioxolyl derivatives in designing new antibiotics or agents against resistant bacterial strains (Zadrazilova et al., 2015).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2NO3/c15-8-1-3-11(16)10(5-8)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEWVCSNMBBPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.